Boc-L-Thr-OH

Description

BenchChem offers high-quality Boc-L-Thr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Thr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

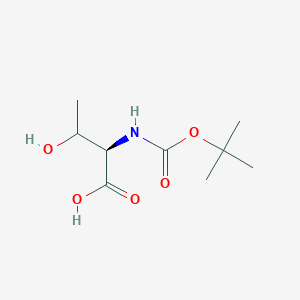

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO5 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m1/s1 |

InChI Key |

LLHOYOCAAURYRL-PRJDIBJQSA-N |

Isomeric SMILES |

CC([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-L-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino functionality of L-threonine allows for controlled, stepwise peptide chain elongation. This guide provides a comprehensive overview of the chemical and physical properties of Boc-L-Thr-OH, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.

Chemical and Physical Properties

Boc-L-Thr-OH is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Properties of Boc-L-Thr-OH

| Property | Value | Reference(s) |

| Chemical Name | N-tert-Butoxycarbonyl-L-threonine | [1] |

| Synonyms | Boc-Thr-OH, Boc-L-Threonine | [1][2] |

| CAS Number | 2592-18-9 | [2] |

| Molecular Formula | C₉H₁₇NO₅ | [2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

Table 2: Physicochemical Properties of Boc-L-Thr-OH

| Property | Value | Reference(s) |

| Melting Point | 80-82 °C | [2] |

| Optical Rotation | [α]²⁰/D −8.5±1°, c = 1% in acetic acid | |

| Solubility | ||

| Water | Insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| pKa | 3.60 ± 0.10 (Predicted) | [2] |

| Density | ~1.25 g/cm³ | [1] |

Experimental Protocols

Synthesis of Boc-L-Thr-OH

A common and efficient method for the synthesis of Boc-L-Thr-OH involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Workflow for the Synthesis of Boc-L-Thr-OH

Caption: A typical workflow for the synthesis of Boc-L-Thr-OH.

Detailed Protocol:

-

To a solution of L-threonine (1.0 eq) in a 1:1 mixture of methanol and water, add sodium bicarbonate (1.5 eq).

-

To this stirred suspension, add a solution of di-tert-butyl dicarbonate (1.2 eq) in methanol.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexanes to remove unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a saturated aqueous solution of sodium bisulfate or dilute hydrochloric acid.

-

Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate or 2-methyltetrahydrofuran (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-L-Thr-OH as a white solid.

Purification by Recrystallization

If further purification is required, Boc-L-Thr-OH can be recrystallized.

Protocol:

-

Dissolve the crude Boc-L-Thr-OH in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethyl acetate/hexane mixture).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Determination of Melting Point

Protocol:

-

Finely powder a small amount of the dry, purified Boc-L-Thr-OH.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Qualitative Solubility Assessment

Protocol:

-

Place approximately 10 mg of Boc-L-Thr-OH into a small test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, methanol, DMSO).

-

Vortex or shake the test tube vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid. The compound is considered soluble if a clear solution is formed.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-L-Thr-OH provides characteristic signals for the protons in the molecule.

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.69 | br s | 1H | -NH- |

| 5.52 | d | 1H | -OH (Carboxylic Acid) |

| 4.40 | d | 1H | α-CH |

| 4.26 | d | 1H | β-CH |

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| 1.24 | d | 3H | γ-CH₃ |

Interpretation:

-

The broad singlet at δ 5.69 ppm corresponds to the amide proton of the Boc group.

-

The downfield doublet at δ 5.52 ppm is attributed to the acidic proton of the carboxylic acid.

-

The doublets at δ 4.40 and 4.26 ppm are characteristic of the coupled α- and β-protons of the threonine backbone.

-

The sharp singlet at δ 1.44 ppm, integrating to 9 protons, is the signature of the tert-butyl group of the Boc protecting group.

-

The doublet at δ 1.24 ppm corresponds to the methyl group at the γ-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

¹³C NMR Data (Hypothetical, based on typical values):

| Chemical Shift (δ, ppm) | Assignment |

| 173-176 | C=O (Carboxylic Acid) |

| 155-157 | C=O (Boc) |

| 79-81 | -C (CH₃)₃ (Boc) |

| 67-69 | β-CH |

| 58-60 | α-CH |

| 28-29 | -C(C H₃)₃ (Boc) |

| 19-21 | γ-CH₃ |

Interpretation:

-

The two carbonyl carbons are observed in the downfield region, with the carboxylic acid carbonyl typically appearing at a slightly higher chemical shift than the carbamate carbonyl of the Boc group.[3][4]

-

The quaternary carbon of the tert-butyl group is found around 80 ppm.[4]

-

The α- and β-carbons of the threonine backbone appear in the 58-69 ppm range.[4]

-

The three equivalent methyl carbons of the Boc group give a strong signal around 28 ppm.[4]

-

The γ-methyl carbon appears in the upfield region around 20 ppm.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 (broad) | O-H stretch | Hydroxyl group |

| 3400-3200 | N-H stretch | Amide |

| 3300-2500 (very broad) | O-H stretch | Carboxylic acid |

| 2980-2960 | C-H stretch | Alkyl groups |

| ~1710 (strong) | C=O stretch | Carboxylic acid |

| ~1690 (strong) | C=O stretch | Carbamate (Boc) |

| ~1520 | N-H bend | Amide II |

| 1400-1300 | O-H bend | Carboxylic acid |

| ~1370 and ~1390 | C-H bend | t-butyl group (doublet) |

| 1250-1000 | C-O stretch | Carboxylic acid, alcohol, carbamate |

Interpretation:

-

The broad O-H stretching band from the carboxylic acid and the alcohol group is a prominent feature.

-

The N-H stretching of the carbamate is also present.

-

Two strong carbonyl (C=O) stretching bands are expected for the carboxylic acid and the Boc group.

-

The characteristic bending vibrations for the N-H group and the t-butyl group further confirm the structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Impact - EI):

-

Molecular Ion (M⁺): A peak at m/z = 219 corresponding to the molecular weight of Boc-L-Thr-OH may be observed, though it can be weak or absent in EI.

-

Loss of t-butyl group (-57): A prominent peak at m/z = 162 [M - 57]⁺ resulting from the loss of the tert-butyl radical.

-

Loss of isobutylene (-56): A peak at m/z = 163 [M - 56]⁺ from the loss of isobutylene.

-

Loss of CO₂ (-44): A peak at m/z = 175 [M - 44]⁺ due to decarboxylation.

-

Loss of the Boc group (-101): A peak at m/z = 118 [M - 101]⁺ corresponding to the threonine fragment.

-

Further fragmentations of the threonine backbone would also be observed.

Logical Relationship of Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for Boc-L-Thr-OH in mass spectrometry.

Applications in Research and Drug Development

Boc-L-Thr-OH is a cornerstone in the synthesis of peptides and peptidomimetics. Its applications include:

-

Solid-Phase Peptide Synthesis (SPPS): As a standard building block for introducing threonine residues into a peptide sequence.

-

Solution-Phase Peptide Synthesis: Utilized in the synthesis of smaller peptide fragments.

-

Synthesis of Complex Natural Products: Serves as a chiral starting material for the synthesis of various natural products and their analogs.

-

Drug Discovery: Employed in the creation of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

Safety and Handling

Boc-L-Thr-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is generally considered stable under normal storage conditions but should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and spectroscopic characterization of Boc-L-Thr-OH. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important protected amino acid.

References

An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-L-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of complex organic molecules. Its strategic importance lies in the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino function and the presence of a secondary hydroxyl group on the side chain, which introduces a key chiral center and potential for further functionalization. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of Boc-L-Thr-OH, along with detailed experimental protocols for its synthesis and purification.

Chemical Structure and Stereochemistry

Boc-L-Thr-OH is a derivative of the naturally occurring amino acid L-threonine. The L-configuration at the α-carbon (C2) is defined by the (S) stereochemistry. The side chain contains a second chiral center at the β-carbon (C3), which in the naturally occurring "L" form of threonine has the (R) configuration. Therefore, the systematic IUPAC name for Boc-L-Thr-OH is (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoic acid.

The presence of two stereocenters dictates the specific three-dimensional arrangement of the molecule, which is crucial for its role in the synthesis of stereochemically defined peptides and other bioactive molecules.

Caption: Stereochemical configuration of Boc-L-Thr-OH.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Boc-L-Thr-OH is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Boc-L-Thr-OH

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80-82 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dimethylformamide. Insoluble in water. |

| Specific Rotation [α]²⁰/D | -8.5 ± 1° (c = 1% in acetic acid)[1][2] |

| CAS Number | 2592-18-9 |

Table 2: Spectroscopic Data for Boc-L-Thr-OH

| Spectroscopic Technique | Key Peaks and Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.52 (d, 1H, NH), 4.40 (d, 1H, Cα-H), 4.26 (d, 1H, Cβ-H), 1.44 (s, 9H, C(CH₃)₃), 1.24 (d, 3H, CγH₃)[3] |

| ¹³C NMR | The chemical shifts of the carbonyl carbons are sensitive to solvent polarity due to inter- and intramolecular hydrogen bonding.[4] In general, the approximate chemical shifts are: δ ~174 (COOH), ~156 (Boc C=O), ~80 (Boc quaternary C), ~68 (Cβ), ~60 (Cα), ~28 (Boc CH₃), ~20 (Cγ). |

| FT-IR (KBr) | ν (cm⁻¹): ~3300-2500 (br, O-H and N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend), ~1160 (C-O stretch). |

Experimental Protocols

Synthesis of Boc-L-Thr-OH from L-Threonine

This protocol details the synthesis of Boc-L-Thr-OH via the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

L-Threonine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH)

-

Methanol

-

Water

-

Ethyl acetate or tert-butyl acetate

-

Saturated aqueous sodium bisulfite or dilute hydrochloric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or n-heptane

Procedure:

-

Dissolution of L-Threonine: In a round-bottom flask, dissolve L-threonine (1.0 eq) in a mixture of water and methanol (or an aqueous solution of potassium hydroxide with pH adjusted to 9-11).[3][5]

-

Addition of Base and Boc₂O: To the stirred solution, add sodium bicarbonate (1.5 eq) or adjust the pH with a suitable base.[3] Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) in methanol or add it portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-72 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the organic solvent (methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or pentane to remove any unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with a saturated aqueous solution of sodium bisulfite or cold dilute hydrochloric acid.[3] This will protonate the carboxylate.

-

Extract the product from the acidified aqueous layer with ethyl acetate or tert-butyl acetate (3 x volume of aqueous layer).[5]

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which may be a white solid or a viscous oil.

Purification of Boc-L-Thr-OH

A. Recrystallization:

-

Dissolve the crude Boc-L-Thr-OH in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexane or ether/petroleum ether.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Flash Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Elute the column with a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

Collect the fractions and combine those containing the pure product as determined by TLC.

-

Remove the solvent under reduced pressure to yield the purified Boc-L-Thr-OH.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of Boc-L-Thr-OH.

Caption: Workflow for the synthesis and purification of Boc-L-Thr-OH.

Conclusion

Boc-L-Thr-OH is a fundamentally important building block in modern organic synthesis, particularly in the construction of peptides and other complex natural products. A thorough understanding of its structure, stereochemistry, and handling is essential for its effective application. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident and efficient utilization of this versatile reagent.

References

Synthesis and Purification of Boc-L-Threonine-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(tert-Butoxycarbonyl)-L-threonine (Boc-L-Threonine-OH), a critical building block in peptide synthesis and drug development. This document details common synthetic methodologies, purification protocols, and analytical characterization, presented in a format tailored for scientific professionals.

Introduction

Boc-L-Threonine-OH is an N-protected form of the essential amino acid L-Threonine. The tert-butoxycarbonyl (Boc) protecting group is widely employed in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The synthesis of high-purity Boc-L-Threonine-OH is a fundamental step in the solid-phase and solution-phase synthesis of peptides, making a thorough understanding of its preparation crucial for researchers in the field.

Synthesis of Boc-L-Threonine-OH

The most prevalent method for the synthesis of Boc-L-Threonine-OH involves the reaction of L-Threonine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base facilitates the deprotonation of the amino group of L-Threonine, allowing for nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O.

General Reaction Scheme

Caption: General reaction for the Boc protection of L-Threonine.

Comparative Analysis of Reaction Conditions

Several variations of the synthetic protocol exist, primarily differing in the choice of base, solvent system, reaction time, and temperature. A summary of representative conditions is presented in Table 1.

| Parameter | Method A | Method B | Method C |

| Base | Sodium Bicarbonate (NaHCO₃) | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH)[1] |

| Solvent | Dioxane/Water | Acetone/Water | Methanol/Water[2][3] |

| Temperature | Room Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 4-8 hours | 2-6 hours[1] |

| Typical Yield | 85-95% | 90-98% | >90%[1] |

Table 1: Comparison of Reaction Conditions for the Synthesis of Boc-L-Threonine-OH.

Experimental Protocols

Synthesis of Boc-L-Threonine-OH (Method B)

This protocol is a widely adopted and efficient method for the synthesis of Boc-L-Threonine-OH.

Materials:

-

L-Threonine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Acetone

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Chloride (brine) solution

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve L-Threonine (1.0 eq) in a 1:1 mixture of acetone and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1M solution of NaOH (1.1 eq) while maintaining the temperature at 0°C.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Wash the aqueous residue with hexane (2 x 50 mL) to remove unreacted (Boc)₂O and by-products.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude product.

Purification of Boc-L-Threonine-OH

The purification of Boc-L-Threonine-OH is critical to remove any unreacted starting materials, by-products, and residual solvents. The primary methods of purification are extraction and crystallization. For challenging purifications, column chromatography can also be employed.

Purification Workflow

References

The Linchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Boc-L-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. This in-depth technical guide elucidates the mechanism of action of N-α-tert-butoxycarbonyl-L-threonine (Boc-L-Thr-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its behavior is critical for researchers, scientists, and drug development professionals aiming to optimize peptide yields, purity, and overall success of their synthetic endeavors. This guide provides a comprehensive overview of the role of Boc-L-Thr-OH, from the fundamental principles of the Boc/Bzl protection strategy to detailed experimental protocols and the mitigation of potential side reactions.

Core Principles: The Boc/Bzl Strategy in Peptide Synthesis

The Boc/Bzl strategy is a classical and robust method for SPPS.[1] It relies on the use of the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid. Concurrently, more permanent, yet still acid-labile, benzyl-based protecting groups are employed for the side chains of trifunctional amino acids like threonine. This differential acid lability is the cornerstone of the strategy, allowing for the selective removal of the Nα-Boc group at each cycle of peptide elongation without prematurely cleaving the growing peptide from the resin or deprotecting the side chains.

The hydroxyl group of the threonine side chain is nucleophilic and can participate in undesirable side reactions during peptide synthesis. Therefore, its protection is crucial. In the context of Boc-based SPPS, the most commonly used protecting group for the threonine side chain is the benzyl ether (Bzl).[2] The resulting derivative, Boc-L-Thr(Bzl)-OH, is the key building block for incorporating threonine into a peptide sequence using this strategy.

Data Presentation: Quantitative Insights into Boc-SPPS

While specific kinetic data for the coupling and deprotection of Boc-L-Thr(Bzl)-OH is not extensively published in comparative tables, the efficiency of these steps is generally high and consistent with data for other Boc-protected amino acids. The following tables summarize typical quantitative data for key steps in Boc-SPPS.

Table 1: Comparison of Deprotection Conditions for Nα-Boc Group

| Deprotection Reagent | Time | Average Purity of Final Peptides | Common Issues | Reference |

| 55% TFA in DCM | 30 min | ~9% higher than 100% TFA | - | [3] |

| 100% TFA | 5 min | Lower | Incomplete Boc removal due to insufficient resin swelling, leading to deletion sequences. | [3] |

| 50% TFA in DCM | 5 min | 78% (for a model tetrapeptide) | Incomplete deprotection in some cases. | [4] |

| 50% TFA in DCM | 2 x 15 min | >95% | - | [4] |

| 4 M HCl in dioxane | 2 x 15 min | >95% | - | [4] |

Table 2: General Coupling Efficiency in SPPS

| Coupling Efficiency per Cycle | Overall Yield for a 10-mer Peptide | Overall Yield for a 20-mer Peptide |

| 98% | 81.7% | 66.8% |

| 99% | 90.4% | 81.8% |

| 99.5% | 95.1% | 90.5% |

| 99.9% | 99.0% | 98.0% |

Note: These are theoretical yields based on the coupling efficiency at each step.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving Boc-L-Thr(Bzl)-OH in solid-phase peptide synthesis.

Protocol 1: Synthesis of Boc-L-Thr(Bzl)-OH

This protocol describes the benzylation of the threonine side chain, a crucial step in preparing the protected amino acid for Boc-SPPS.

Materials:

-

L-Threonine

-

Benzyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Benzene or Toluene (for azeotropic removal of water)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Synthesis of L-Threonine benzyl ester:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve L-threonine and a catalytic amount of p-toluenesulfonic acid in a mixture of benzyl alcohol and benzene (or toluene).

-

Reflux the mixture, azeotropically removing water until no more water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude L-threonine benzyl ester is typically used in the next step without further purification.

-

-

Boc Protection of the α-amino group:

-

Dissolve the crude L-threonine benzyl ester in a mixture of tert-butanol and water.

-

Add sodium hydroxide to adjust the pH to approximately 10-11.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while maintaining the pH with the addition of NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the tert-butanol under reduced pressure.

-

Extract the aqueous solution with a nonpolar solvent like hexane to remove any unreacted Boc anhydride.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or KHSO₄).

-

Extract the product, Boc-L-Thr(Bzl)-OH, with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by crystallization or column chromatography.

-

Protocol 2: Coupling of Boc-L-Thr(Bzl)-OH in SPPS (DCC/HOBt Method)

This protocol details the incorporation of Boc-L-Thr(Bzl)-OH into a growing peptide chain on a solid support using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) activation method.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Thr(Bzl)-OH

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (for neutralization, if needed)

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 1 min).

-

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain the solution and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3 x 1 min) and then DMF (3 x 1 min).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin with DMF (3 x 1 min).

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 3 equivalents of Boc-L-Thr(Bzl)-OH and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add this solution to the swollen, deprotected, and neutralized peptide-resin.

-

Add 3 equivalents of DCC (as a solution in DMF or DCM) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines.

-

Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally methanol (3 x 1 min) to remove any unreacted reagents and the dicyclohexylurea (DCU) byproduct.

-

Dry the resin under vacuum.

-

Protocol 3: Nα-Boc Deprotection

This protocol provides a standard procedure for the removal of the temporary Boc protecting group to allow for the next coupling cycle.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., 1% anisole or 1% triisopropylsilane), especially if tryptophan, methionine, or cysteine are present in the sequence.

Procedure:

-

Pre-wash:

-

Wash the Boc-protected peptide-resin with DCM (3 x 1 min).

-

-

Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (containing the appropriate scavenger, if necessary) for 2 minutes.

-

Drain the solution.

-

Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.

-

-

Washing:

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA.

-

Wash with DMF (3 x 1 min) to prepare for the next coupling step.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and workflows involving Boc-L-Thr-OH in peptide synthesis.

Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).

Caption: Activation and coupling of Boc-L-Thr(Bzl)-OH using DCC/HOBt.

Caption: Mechanism of Nα-Boc group deprotection using trifluoroacetic acid (TFA).

Caption: The N-O acyl shift side reaction in threonine-containing peptides.

Potential Side Reactions and Mitigation Strategies

The incorporation of threonine residues using Boc-SPPS is generally efficient, but certain side reactions can occur, potentially compromising the purity and yield of the final peptide.

N-O Acyl Shift

Under the acidic conditions of Boc deprotection and final cleavage from the resin, peptides containing serine or threonine can undergo an N-O acyl shift.[5] This involves the intramolecular migration of the peptide backbone from the amide nitrogen to the side-chain hydroxyl group, forming an ester linkage. This side reaction is reversible under basic conditions.

Mitigation:

-

Controlled Deprotection: Using the mildest possible acidic conditions for Boc deprotection can help minimize the extent of the N-O acyl shift.

-

Base Treatment: A final treatment of the cleaved and purified peptide with a mild base, such as dilute ammonium hydroxide, can reverse the ester linkage back to the more stable amide bond.

Incomplete Deprotection and Coupling

As with any SPPS, incomplete Nα-Boc deprotection or incomplete coupling of Boc-L-Thr(Bzl)-OH can lead to the formation of deletion sequences, where the threonine residue is missing from the final peptide.

Mitigation:

-

Monitoring: The use of qualitative tests like the ninhydrin test after the coupling step is crucial to ensure the reaction has gone to completion.

-

Double Coupling: If the ninhydrin test is positive after the initial coupling, a second coupling step should be performed before proceeding to the next deprotection.

-

Optimized Deprotection: Ensuring adequate resin swelling and sufficient deprotection times are critical to prevent incomplete Boc removal.[3]

Conclusion

Boc-L-Thr-OH, and more specifically its side-chain protected form Boc-L-Thr(Bzl)-OH, is an indispensable reagent in the Boc/Bzl strategy of solid-phase peptide synthesis. Its successful application hinges on a comprehensive understanding of the underlying chemical principles, including the mechanism of Boc deprotection, the activation and coupling of the amino acid, and the potential for side reactions. By adhering to optimized protocols and employing appropriate monitoring and mitigation strategies, researchers can effectively incorporate threonine into synthetic peptides, paving the way for advancements in drug discovery and development.

References

Solubility Profile of Boc-L-Thr-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-Threonine (Boc-L-Thr-OH), a critical building block in peptide synthesis and pharmaceutical development. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for researchers to determine solubility in their specific laboratory contexts.

Overview of Boc-L-Thr-OH Solubility

Boc-L-Thr-OH is a derivative of the amino acid L-threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and influences its solubility, making it amenable to various applications in organic synthesis.[1] General qualitative assessments indicate that Boc-L-Thr-OH is soluble in several common organic solvents and insoluble in water.[2][3]

Qualitative Solubility Summary:

-

Soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3][4]

-

Insoluble in: Water.[2]

While these qualitative descriptions are useful for initial solvent screening, precise quantitative data is essential for applications such as reaction optimization, purification, and formulation development. The following sections provide the necessary protocols to generate this critical data.

Quantitative Solubility Data

Extensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL or mg/mL at specified temperatures) for Boc-L-Thr-OH in a range of common solvents. The data presented in Table 1 for the related compound, BOC-O-Benzyl-L-threonine, is included for illustrative purposes but should not be considered directly applicable to Boc-L-Thr-OH. Researchers are strongly encouraged to determine solubility experimentally for their specific applications.

Table 1: Illustrative Quantitative Solubility Data for a Related Compound

| Compound | Solvent | Solubility | Temperature |

| BOC-O-Benzyl-L-threonine | DMSO | 100 mg/mL[5] | Not Specified |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of amino acids and their derivatives.[6][7][8][9] It involves the preparation of a saturated solution, followed by the isolation and quantification of the dissolved solute.

Materials:

-

Boc-L-Thr-OH

-

Selected Solvents (e.g., Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Acetone)

-

Analytical Balance

-

Thermostatic Shaker or Magnetic Stirrer with Hotplate

-

Syringe Filters (0.2 µm or 0.45 µm, compatible with the chosen solvent)

-

Volumetric Flasks

-

Pipettes

-

Pre-weighed Vials or Evaporating Dishes

-

Vacuum Oven or Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-L-Thr-OH to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Solute Quantification:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry vial or evaporating dish.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not degrade the Boc-L-Thr-OH).

-

Once the solvent is completely removed, place the container in a vacuum oven or desiccator to ensure all residual solvent is eliminated and a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weigh the container with the dried Boc-L-Thr-OH.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of supernatant in mL) x 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving Boc-L-Thr-OH depends on the desired concentration and the nature of the subsequent process (e.g., reaction, purification, analysis). The following workflow provides a systematic approach to solvent selection.

This guide provides a foundational understanding of the solubility of Boc-L-Thr-OH and equips researchers with the necessary tools to perform their own quantitative assessments. Accurate solubility data is paramount for the successful application of this important amino acid derivative in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-L-Threonine (BOC-L-THR-OH) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 4. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmajournal.net [pharmajournal.net]

A Technical Guide to Boc-L-Threonine-OH: A Cornerstone in Peptide Synthesis and Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-L-threonine (Boc-L-Thr-OH), a critical amino acid derivative for researchers, scientists, and professionals in drug development. It details the physicochemical properties, core applications in solid-phase peptide synthesis (SPPS), and the biological significance of the threonine moiety in cellular signaling.

Physicochemical Properties of Boc-L-Thr-OH

Boc-L-Thr-OH is a white crystalline powder widely used as a fundamental building block in the chemical synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise elongation of peptide chains.

Table 1: Chemical Identifiers and Properties of Boc-L-Thr-OH

| Property | Value | Reference |

| CAS Number | 2592-18-9 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₅ | [1][3][4] |

| Molecular Weight | 219.23 g/mol | [5] |

| Appearance | White to off-white powder/crystalline solid | [3][4][6] |

| Melting Point | 80-82 °C | [3][7] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | [3][6] |

| Optical Rotation | [α]20/D -8.5±1°, c = 1% in acetic acid | [3] |

Core Application: Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Thr-OH is a staple in the Boc/Bzl strategy of solid-phase peptide synthesis. This methodology relies on the graduated acid lability of the temporary N-α-Boc protecting group and more permanent side-chain protecting groups, typically benzyl (Bzl) ethers for hydroxyl-containing residues like threonine.[8] The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, like hydrofluoric acid (HF).[9]

The hydroxyl group of threonine requires protection to prevent side reactions during peptide synthesis. In the context of Boc chemistry, this is commonly achieved using a benzyl ether, yielding Boc-L-Thr(Bzl)-OH.[8][10]

The Boc-SPPS Workflow

The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process involving deprotection, neutralization, and coupling steps.

Experimental Protocol: Incorporation of a Boc-L-Thr-OH Residue

The following is a representative protocol for the manual incorporation of a Boc-L-Thr-OH residue into a growing peptide chain on a solid support. It is assumed that the N-terminal Boc group of the preceding amino acid has been removed.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Thr(Bzl)-OH

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Base for neutralization: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

-

Washing solvent: Isopropyl alcohol (IPA)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA and byproducts.

-

-

Neutralization:

-

Wash the resin twice with a 10% solution of DIEA in DCM for 5 minutes each to neutralize the ammonium trifluoroacetate salt and liberate the free amine.

-

Wash the resin again with DCM (3x) to remove excess DIEA.

-

-

Coupling of Boc-L-Thr(Bzl)-OH:

-

In a separate vessel, dissolve Boc-L-Thr(Bzl)-OH (e.g., 2.5 molar equivalents relative to the resin substitution) and HOBt (2.5 eq.) in DMF.

-

Add DIC (2.5 eq.) to the amino acid solution to pre-activate it.

-

Add the activated Boc-L-Thr(Bzl)-OH solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a qualitative ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Role in Drug Development and Biological Significance

Boc-L-Thr-OH is instrumental in the synthesis of therapeutic peptides and other complex organic molecules.[4][10] The incorporation of threonine residues can be crucial for the biological activity, stability, and bioavailability of these molecules.[10]

While Boc-L-Thr-OH itself is a synthetic building block, the threonine residue it introduces is of great biological importance. Threonine is an essential amino acid that plays a significant role in various cellular signaling pathways, primarily through post-translational modification, specifically O-linked phosphorylation.[]

Threonine in Cellular Signaling

Threonine residues in proteins are key targets for a class of enzymes known as protein kinases, which catalyze the transfer of a phosphate group from ATP to the hydroxyl group of the threonine side chain. This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and interaction with other proteins.

Key signaling cascades where threonine phosphorylation is critical include:

-

MAPK and mTOR Pathways: Threonine acts as a nutritional modulator influencing the intestinal immune system and cellular homeostasis through these pathways.[13][14][15]

-

PI3K/Akt/mTOR Pathway: This pathway, crucial for cell growth and proliferation, is activated by threonine, promoting muscle protein synthesis.[13][15]

-

PPARγ Signaling Pathway: Threonine supplementation can regulate this pathway, which is involved in lipid metabolism and may help decrease lipid deposition.[16]

The ability to strategically place threonine residues within synthetic peptides allows researchers to design molecules that can interact with and modulate these vital cellular processes, forming the basis for novel therapeutic agents for a wide range of diseases, from metabolic disorders to cancer.[10]

Conclusion

Boc-L-Thr-OH is an indispensable tool in the arsenal of chemists and drug development professionals. Its well-defined chemical properties and central role in the robust and versatile Boc-SPPS strategy facilitate the synthesis of complex peptides. The biological significance of the threonine residue, particularly its role in pivotal signaling pathways, underscores the importance of Boc-L-Thr-OH in the design and development of next-generation therapeutics. This guide provides a foundational understanding for the effective utilization of this key building block in research and development.

References

- 1. peptide.com [peptide.com]

- 2. 2592-18-9 Boc-Thr-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 3. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-L-Threonine (BOC-L-THR-OH) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. nbinno.com [nbinno.com]

- 11. chempep.com [chempep.com]

- 13. Threonine | Rupa Health [rupahealth.com]

- 14. researchgate.net [researchgate.net]

- 15. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - ProQuest [proquest.com]

- 16. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-L-Thr-OH and Fmoc-L-Thr-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the key differences between tert-butyloxycarbonyl-L-threonine (Boc-L-Thr-OH) and 9-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-L-Thr-OH), two pivotal protected amino acids in solid-phase peptide synthesis (SPPS). Understanding their distinct chemical properties and the nuances of their respective synthetic methodologies is paramount for the strategic design and successful synthesis of peptides for research and therapeutic applications.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of Boc-L-Thr-OH and Fmoc-L-Thr-OH is essential for their effective application in peptide synthesis. The following tables summarize their key quantitative data for easy comparison.

Table 1: General and Physical Properties

| Property | Boc-L-Thr-OH | Fmoc-L-Thr-OH |

| CAS Number | 2592-18-9[1][2] | 73731-37-0[3] |

| Molecular Formula | C₉H₁₇NO₅[1] | C₁₉H₁₉NO₅[3] |

| Molecular Weight | 219.23 g/mol [1] | 341.36 g/mol [3] |

| Appearance | White to off-white crystalline powder | White to off-white solid[4] |

| Melting Point | 80-82 °C[2] | 90-100 °C |

| Storage Temperature | -20°C[2] | -15°C to -20°C[3][4] |

Table 2: Solubility Data

| Solvent | Boc-L-Thr-OH | Fmoc-L-Thr-OH |

| Water | Insoluble[5] | Less soluble[6] |

| Dimethylformamide (DMF) | Soluble | Clearly soluble (1 mmole in 2 ml)[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Soluble (175 mg/mL)[4][6] |

| Methanol | Soluble[5] | Soluble |

| Ethanol | Soluble[5] | Not specified |

| Dichloromethane (DCM) | Soluble[2] | Not specified |

| Chloroform | Soluble[2] | Not specified |

| Ethyl Acetate | Soluble[2] | Not specified |

| Acetone | Soluble[2] | Not specified |

The Orthogonal Protecting Group Strategies: Boc vs. Fmoc

The primary distinction between Boc-L-Thr-OH and Fmoc-L-Thr-OH lies in the nature of their Nα-protecting groups and the chemical conditions required for their removal. This forms the basis of two different orthogonal strategies in SPPS.

-

Boc (tert-Butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile protecting group. The Boc group is stable to a wide range of reagents but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7][8] The side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with a very strong acid, such as hydrogen fluoride (HF).[9]

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This has become the more prevalent method due to its milder reaction conditions. The Fmoc group is stable to acidic conditions but is cleaved by a base, most commonly a solution of piperidine in DMF.[10] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their removal and the cleavage of the peptide from the resin with a moderately strong acid like TFA.[10]

The choice between these strategies has significant implications for the synthesis of complex peptides, including those with post-translational modifications.

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and synthetic cycles is crucial for understanding the practical application of these protected amino acids.

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. Note that optimization may be required based on the specific peptide sequence and resin.

Boc Solid-Phase Peptide Synthesis Protocol

A. Resin Preparation and Swelling:

-

Place the appropriate resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) (3 x 1 min).

-

Swell the resin in DCM for at least 30 minutes.

B. Boc Deprotection:

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[8][9]

-

Agitate the resin for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA/DCM solution and wash the resin with DCM (3 x 1 min).

C. Neutralization:

-

Wash the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 min).[7]

-

Wash the resin with DCM (3 x 1 min).

D. Coupling with HBTU:

-

In a separate vial, dissolve 3-4 equivalents of Boc-L-Thr-OH and 3-4 equivalents of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in a minimal amount of DMF.

-

Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and vortex briefly.

-

Immediately add the activation mixture to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

Drain the coupling solution and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

Fmoc Solid-Phase Peptide Synthesis Protocol

A. Resin Preparation and Swelling:

-

Place the appropriate resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF) (3 x 1 min).

-

Swell the resin in DMF for at least 30 minutes.[11]

B. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[10][11]

-

Agitate the resin for 5 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[12]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 x 1 min).

C. Coupling with HBTU:

-

In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Thr-OH and 3-4 equivalents of HBTU in DMF.[13]

-

Add 6-8 equivalents of DIEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes. The completion of the reaction can be monitored using a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Conclusion

The selection of either Boc-L-Thr-OH or Fmoc-L-Thr-OH is a critical decision in peptide synthesis that dictates the overall synthetic strategy. The Boc strategy, with its robust chemistry, remains valuable for certain applications, particularly for the synthesis of long and difficult sequences. However, the Fmoc strategy has become the more dominant approach due to its milder deprotection conditions, which are more compatible with sensitive peptide sequences and a wider array of functional groups. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions and achieve greater success in their peptide synthesis endeavors.

References

- 1. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 3. Fmoc-Thr-OH | 73731-37-0 | FF37962 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BOC-L-Threonine (BOC-L-THR-OH) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Availability of Boc-L-Thr-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-threonine (Boc-L-Thr-OH) is a critical N-protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other complex organic molecules. Its tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under neutral and basic conditions, while allowing for facile deprotection under acidic conditions. This guide provides a comprehensive overview of the commercial availability of Boc-L-Thr-OH, details its synthesis and quality control methodologies, and explores its applications in drug development.

Commercial Availability and Suppliers

Boc-L-Thr-OH is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk manufacturing needs. The product is typically offered in various grades of purity, with prices varying based on quantity and supplier.

Table 1: Prominent Commercial Suppliers of Boc-L-Thr-OH

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Boc-Thr-OH Novabiochem® | 2592-18-9 | C₉H₁₇NO₅ | ≥98% (TLC) | Grams to Kilograms |

| Chem-Impex | Boc-L-threonine | 2592-18-9 | C₉H₁₇NO₅ | ≥99% (HPLC) | Grams to Kilograms |

| Aapptec Peptides | Boc-Thr-OH | 2592-18-9 | C₉H₁₇NO₅ | High Purity | Grams to Kilograms |

| ChemicalBook | Boc-L-Threonine | 2592-18-9 | C₉H₁₇NO₅ | ≥98% | Grams to Kilograms |

| Iris Biotech GmbH | Boc-L-Thr(Bzl)-OH* | 15260-10-3 | C₁₆H₂₃NO₅ | High Purity | Grams to Kilograms |

| Fengchen Group Co., Ltd | BOC-L-Threonine | 2592-18-9 | C₉H₁₇NO₅ | BP, EP, USP | Bulk |

*Note: Boc-L-Thr(Bzl)-OH is a derivative where the side-chain hydroxyl group is protected by a benzyl group, a common strategy in peptide synthesis.

Pricing for research quantities typically ranges from approximately

20−Synthesis of Boc-L-Thr-OH

The most common laboratory and industrial synthesis of Boc-L-Thr-OH involves the reaction of L-threonine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Synthesis Workflow

Caption: General workflow for the synthesis of Boc-L-Thr-OH.

Detailed Experimental Protocol[1][2]

-

Dissolution: L-threonine (1.0 eq) is dissolved in a mixture of methanol and an aqueous solution of a base such as sodium bicarbonate (NaHCO₃, 1.5 eq) or potassium hydroxide (KOH).

-

Reaction: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) is added to the solution. The reaction mixture is stirred at room temperature for several hours to days.

-

Work-up:

-

The organic solvent (methanol) is removed under reduced pressure.

-

The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove unreacted (Boc)₂O and other non-polar impurities.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., saturated aqueous sodium bisulfite or dilute hydrochloric acid).

-

The product, Boc-L-Thr-OH, is extracted from the acidified aqueous layer using an organic solvent such as ethyl acetate or 2-methyltetrahydrofuran.

-

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude Boc-L-Thr-OH can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain a white solid.

Quality Control and Analysis

The purity and identity of Boc-L-Thr-OH are critical for its successful application in peptide synthesis. Standard analytical techniques are employed for its characterization.

Table 2: Analytical Methods for Quality Control of Boc-L-Thr-OH

| Analytical Technique | Purpose | Typical Observations |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A single major peak corresponding to Boc-L-Thr-OH. Purity is typically >98%. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR spectra should be consistent with the expected structure of Boc-L-Thr-OH. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion should correspond to the calculated mass of Boc-L-Thr-OH ([M+H]⁺ or [M-H]⁻). |

| Melting Point | Physical property characterization and purity indication. | A sharp melting point range is indicative of high purity. |

| Optical Rotation | Confirmation of stereochemical integrity. | The specific rotation should match the literature value for the L-enantiomer. |

Representative Analytical Protocols

-

HPLC Method: A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is commonly performed using a UV detector at 210-220 nm.[1]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.52 (d, 1H), 4.40 (d, 1H), 4.26 (d, 1H), 1.44 (s, 9H), 1.24 (d, 3H).[2]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[3]

Application in Drug Development: Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Thr-OH is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery for creating therapeutic peptides.

Boc-SPPS Workflow

Caption: General workflow of Boc solid-phase peptide synthesis (SPPS).

Role of Boc-L-Thr-OH in SPPS

-

Protection: The Boc group on the α-amino function of L-threonine prevents self-polymerization and ensures that the coupling reaction occurs specifically at the desired N-terminus of the growing peptide chain.[4]

-

Coupling: The carboxylic acid of Boc-L-Thr-OH is activated using coupling reagents (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) to form a reactive species that readily forms a peptide bond with the free N-terminal amine of the resin-bound peptide.

-

Deprotection: After coupling, the Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the α-amino group for the next coupling cycle.[4]

-

Side-Chain Protection: The hydroxyl group of the threonine side chain is often protected (e.g., as a benzyl ether) to prevent side reactions during peptide synthesis. This protecting group is typically removed during the final cleavage step.

The incorporation of threonine residues is crucial for the structure and function of many bioactive peptides, influencing their conformation, solubility, and interaction with biological targets.

Conclusion

Boc-L-Thr-OH is a readily available and essential reagent for researchers and professionals in the field of peptide chemistry and drug development. A thorough understanding of its commercial sources, synthesis, and quality control is paramount for the successful and reproducible synthesis of target peptides. The established protocols for its use in Boc-SPPS continue to make it a valuable tool in the quest for novel peptide-based therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of Boc-L-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Boc-L-Threonine (Boc-L-Thr-OH), a key building block in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

N-tert-Butoxycarbonyl-L-threonine, commonly abbreviated as Boc-L-Thr-OH, is a derivative of the natural amino acid L-threonine.[1] It is widely used in peptide synthesis, biotechnology, and pharmaceutical development due to its role as a protected amino acid building block.[2]

Table 1: Physical and Chemical Properties of Boc-L-Thr-OH

| Property | Value | Source(s) |

| CAS Number | 2592-18-9 | [2][3][4][5] |

| Molecular Formula | C₉H₁₇NO₅ | [2][3][5][6] |

| Molecular Weight | 219.23 g/mol | [6][7] |

| Appearance | White to off-white powder or crystalline solid | [1][2][8] |

| Melting Point | 55 - 85 °C (may vary by purity) | [2][4][8][9] |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. | [1][9] |

| Density | 1.25 g/cm³ | [1] |

| Storage Temperature | Recommended storage at 0 - 8 °C, with some sources suggesting -20°C for long-term stability. | [2][4] |

Hazard Identification and GHS Classification

According to multiple safety data sheets, Boc-L-Thr-OH is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][10][11] However, as with any chemical, it should be handled with care. Some sources indicate potential for skin, eye, and respiratory irritation.[12]

Table 2: GHS Hazard Classification for Boc-L-Thr-OH

| Hazard Class | Classification | Source(s) |

| Acute Toxicity | Not classified as acutely toxic. No acute toxicity information is available for this product. | [3][8] |

| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. One source suggests it may cause skin irritation. | [3][12] |

| Serious Eye Damage/Irritation | Not classified as seriously damaging to the eye or eye irritant. One source suggests it may cause serious eye irritation. | [3][12] |

| Respiratory or Skin Sensitisation | Shall not be classified as a respiratory or skin sensitiser. | [3] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic. | [3] |

| Carcinogenicity | Not classified as carcinogenic. No ingredient is identified as a known or anticipated carcinogen by NTP or IARC. | [3] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Not classified as a specific target organ toxicant (single exposure). One source suggests it may cause respiratory irritation. | [3][12] |

| Specific Target Organ Toxicity (Repeated Exposure) | Shall not be classified as a specific target organ toxicant (repeated exposure). | [3] |

| Aspiration Hazard | Shall not be classified as presenting an aspiration hazard. | [3] |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

The following PPE is recommended when handling Boc-L-Thr-OH to minimize exposure.

Caption: Recommended PPE for handling Boc-L-Thr-OH.

Engineering Controls

-

Ventilation: Ensure adequate ventilation in the handling area. Use in a well-ventilated area, and if dust is generated, use a fume hood or other local exhaust ventilation.[1][10][11]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8][10] Avoid breathing dust.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep refrigerated for long-term storage.[8][10] Keep away from heat, moisture, and strong oxidizing agents.[1][3]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for Boc-L-Thr-OH Exposure

| Exposure Route | First-Aid Procedure | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8][10] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if symptoms occur. | [8][10] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [8][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell. | [8][10] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8][11]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][10][11]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[10][11]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Step-by-step spill response workflow.

Toxicological and Ecological Information

-

Toxicological Information: No acute toxicity data is available for Boc-L-Thr-OH.[8] The toxicological properties have not been thoroughly investigated.[13] It is not expected to be a carcinogen, mutagen, or reproductive toxicant based on available information.[3]

-

Ecological Information: Should not be released into the environment.[10][11] Keep away from drains, surface water, and groundwater.[3] No information is available on its persistence, degradability, or bioaccumulative potential.[3]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

This guide is intended to provide comprehensive safety and handling information for Boc-L-Thr-OH. It is essential to always consult the most current Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific laboratory procedures.

References

- 1. BOC-L-Threonine (BOC-L-THR-OH) BP EP USP CAS 2592-18-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. carlroth.com [carlroth.com]

- 4. Boc-L-Threonine, 25 g, CAS No. 2592-18-9 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Boc-L-threonine Online | Boc-L-threonine Manufacturer and Suppliers [scimplify.com]

- 6. N-tert-Butoxycarbonyl-L-threonine | C9H17NO5 | CID 2724766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-Thr-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Boc-L-Threonine | 2592-18-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fi [fishersci.fi]

- 12. Boc-L-Threonine price,buy Boc-L-Threonine - chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Boc-L-Thr-OH stability under different storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of final products. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Overview of Boc-L-Thr-OH Stability

Boc-L-Thr-OH is generally considered a stable crystalline solid under standard laboratory conditions.[1] The tert-butoxycarbonyl (Boc) protecting group is known for its relative stability to a range of reagents and conditions, making it a cornerstone of modern peptide chemistry. However, like all chemical compounds, its stability is not absolute and is influenced by storage conditions such as temperature, humidity, and light exposure.

Several suppliers of Boc-L-Thr-OH recommend storage in a cool and dry environment. Specific temperature recommendations often include refrigeration (2-8°C) or freezing (-20°C) to ensure long-term stability and prevent degradation. It is crucial to store the compound in a well-sealed container to protect it from moisture.

Quantitative Stability Data

While specific public-domain, long-term and accelerated stability studies on Boc-L-Thr-OH are limited, the following tables present a representative stability profile based on typical International Council for Harmonisation (ICH) guidelines for pharmaceutical ingredients. These tables are illustrative and intended to provide a framework for designing internal stability studies.

Table 1: Representative Long-Term Stability Data for Boc-L-Thr-OH (Solid State)

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |

| 2-8°C / Ambient Humidity | 0 Months | 99.8 | White crystalline powder |

| 6 Months | 99.7 | Conforms | |

| 12 Months | 99.6 | Conforms | |

| 24 Months | 99.5 | Conforms | |

| 36 Months | 99.3 | Conforms | |

| 25°C / 60% RH | 0 Months | 99.8 | White crystalline powder |

| 6 Months | 99.5 | Conforms | |

| 12 Months | 99.2 | Conforms |

Table 2: Representative Accelerated Stability Data for Boc-L-Thr-OH (Solid State)

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |

| 40°C / 75% RH | 0 Months | 99.8 | White crystalline powder |

| 1 Month | 99.6 | Conforms | |

| 3 Months | 99.1 | Conforms | |

| 6 Months | 98.5 | Conforms |

Potential Degradation Pathways

The primary chemical liabilities of Boc-L-Thr-OH are the acid-labile Boc group and the potential for reactions involving the free carboxylic acid and hydroxyl groups.

References

A Comprehensive Spectroscopic and Methodological Guide to Boc-L-Threonine (Boc-L-Thr-OH)

This technical guide provides an in-depth overview of the spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-threonine (Boc-L-Thr-OH), a fundamental building block in modern peptide synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for key analytical data and experimental procedures.

Chemical and Physical Properties

Boc-L-Thr-OH is a derivative of the amino acid L-threonine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₅ | [1][2] |

| Molecular Weight | 219.23 g/mol | [1][3] |

| CAS Number | 2592-18-9 | [1][2][3] |

| Appearance | White to off-white powder | |

| Optical Rotation ([α]20/D) | -8.5 ± 1° (c = 1% in acetic acid) | [3] |

Spectroscopic Data

The following sections provide key spectroscopic data for the characterization of Boc-L-Thr-OH.

NMR spectroscopy is a primary technique for the structural elucidation of Boc-L-Thr-OH.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-Thr-OH

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.25 | d | ~6.3 | -CH₃ (Threonine side chain) |

| 1.45 | s | - | -C(CH₃)₃ (Boc group) |

| ~4.20 | m | - | α-CH |

| ~4.35 | m | - | β-CH |

| ~5.50 | d | ~9.0 | -NH |

| ~10.0-12.0 | br s | - | -COOH |

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for Boc-protected amino acids.

Table 2: ¹³C NMR Spectroscopic Data for Boc-L-Thr-OH [4][5]

| Chemical Shift (δ) ppm | Assignment |

| ~20.5 | -CH₃ (Threonine side chain) |

| 28.3 | -C(CH₃)₃ (Boc group) |

| ~59.0 | α-C |

| ~67.5 | β-C |

| 80.0 | -C(CH₃)₃ (Boc group) |

| 156.5 | -C=O (Boc group) |

| 173.5 | -C=O (Carboxylic acid) |

Note: Chemical shifts are solvent-dependent. The provided data is representative for common NMR solvents like CDCl₃ or DMSO-d₆.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for Boc-L-Thr-OH

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980 | Medium | C-H stretch (Aliphatic) |